molecular formula C40H38N8O6S2 B2776038 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide CAS No. 476275-52-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide

Cat. No. B2776038
CAS RN: 476275-52-2
M. Wt: 790.91
InChI Key: FAXWTNIYPFCKTB-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide is a useful research compound. Its molecular formula is C40H38N8O6S2 and its molecular weight is 790.91. The purity is usually 95%.
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Scientific Research Applications

Water Treatment and Filtration

Research on novel sulfonated thin-film composite nanofiltration membranes has shown that sulfonated aromatic diamine monomers can improve water flux by enhancing surface hydrophilicity without compromising dye rejection. This suggests that compounds with sulfamoyl groups could be useful in developing advanced materials for water purification and treatment processes (Yang Liu et al., 2012).

Polymer Synthesis and Characterization

The synthesis and characterization of soluble polyimides from specific aromatic diamines and tetracarboxylic dianhydrides have been explored, indicating that such compounds could be utilized in the creation of new materials with desirable thermal and mechanical properties. This research area might benefit from exploring the reactivity and incorporation of the specified compound into polymeric structures for advanced applications (Y. Imai et al., 1984).

Drug Discovery and Biomedical Research

Compounds with sulfamoyl groups have been studied for their inhibitory activity against various enzymes, such as carbonic anhydrases. These findings suggest potential applications in drug discovery, particularly in designing inhibitors for specific isoenzymes involved in various diseases (C. Supuran et al., 2013).

Material Science and Engineering

The development of semifluorinated organo-soluble aromatic polyamides showcases the use of aromatic diamines in creating materials with high glass-transition temperatures and good thermal stability. Such research indicates potential applications for the compound if it can be integrated into similar polymeric frameworks for specialized uses (Debaditya Bera et al., 2012).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-[4-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N8O6S2/c1-29-27-33(11-17-37(29)45-39(49)31-7-13-35(14-8-31)55(51,52)47(23-3-19-41)24-4-20-42)34-12-18-38(30(2)28-34)46-40(50)32-9-15-36(16-10-32)56(53,54)48(25-5-21-43)26-6-22-44/h7-18,27-28H,3-6,23-26H2,1-2H3,(H,45,49)(H,46,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXWTNIYPFCKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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